Product packaging for Methyl lucidenate P(Cat. No.:)

Methyl lucidenate P

Cat. No.: B1247301
M. Wt: 532.7 g/mol
InChI Key: PDTQBYSKJSRZCH-YQUZSDLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Lucidenate P is a triterpenoid acid methyl ester that was first isolated and characterized from the fruiting body of the medicinal fungus Ganoderma lucidum (Reishi) . It belongs to the broader class of lucidenic acids, which are C27 lanostane-type triterpenoids known for their diverse pharmacological activities . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. The primary research value of this compound, based on initial biological screening, is its potent inhibitory effect on the activation of the Epstein-Barr virus (EBV) . In a primary screening test for antitumor promoters, this compound, along with other isolated triterpenoids, showed a 96-100% inhibition rate on the induction of the Epstein-Barr virus early antigen (EBV-EA) . This suggests that this compound is a promising candidate for research into anticancer and antiviral mechanisms, particularly in the context of viral activation and its role in oncogenesis. Research on the wider lucidenic acid family indicates potential for other valuable research avenues. Lucidenic acids have demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines, including leukemia, liver, and lung cancers . Some mechanisms identified for related compounds include the induction of apoptosis through caspase activation and cell cycle arrest . Furthermore, lucidenic acids have shown anti-inflammatory properties in model systems . Researchers can leverage this compound to further explore these mechanisms and pathways in the context of natural product chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O8 B1247301 Methyl lucidenate P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

methyl (4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C30H44O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17-20,26,32-33H,9-14H2,1-8H3/t15-,17-,18+,19+,20+,26-,28+,29+,30+/m1/s1

InChI Key

PDTQBYSKJSRZCH-YQUZSDLJSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C

Synonyms

methyl lucidenate P

Origin of Product

United States

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Analysis.acs.orgresearchgate.netnih.govmdpi.comnpatlas.org

Spectroscopic methods are paramount in the elucidation of the molecular structure of novel compounds. For Methyl lucidenate P, a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been employed to provide a comprehensive structural profile. acs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination.acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Through various NMR experiments, such as ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HMQC, and HMBC, the precise connectivity and spatial arrangement of atoms within this compound have been established. acs.org

For instance, the structure of lucidenic acid P, the carboxylic acid precursor to this compound, was elucidated using these NMR techniques. acs.org The analysis of ¹H-¹H COSY, HMQC, and HMBC spectra supported the proposed lanostane-type triterpenoid (B12794562) structure. acs.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Related Lucidenic Acid Derivatives

PositionLucidumol A (¹³C, δc)Lucidumol A (¹H, δH)Compound 4 (¹³C, δc)Compound 4 (¹H, δH)
378.93.25 (m)78.93.25 (m)
7145.95.51 (dd, J=6.0, 1.8 Hz)145.85.50 (dd, J=6.0, 1.8 Hz)
8141.2139.6
950.450.4
1573.44.37 (m)
1750.51.59 (m)50.51.59 (m)
2470.93.45 (m)70.93.45 (m)
2662.23.45 (m)62.23.45 (m)
2762.83.52 (m)62.83.52 (m)
3025.51.16 (s)

Note: Data adapted from a study on cytotoxic lanostane-type triterpenoids from Ganoderma lucidum. oncotarget.com The table illustrates typical chemical shifts for key carbons and protons in related structures, providing a reference for the structural elucidation of this compound.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis.acs.orgnih.govoncotarget.commdpi.comlibretexts.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For lucidenic acid P, diagnostic fragment ions were observed at m/z 355 [C₂₂H₂₇O₄]⁺ and a base peak at m/z 306 [C₁₈H₂₆O₄]⁺. acs.org The latter is characteristic of lanostane-type triterpenoids with a specific skeletal structure, arising from the loss of the side chain and parts of the C and D rings. acs.org This fragmentation analysis helps to piece together the different structural components of the molecule. Mass spectrometry of terpenoids often reveals characteristic losses of neutral molecules like CH₃ (15 Da), H₂O (18 Da), CO (28 Da), and CH₃COOH (60 Da). researchgate.net

Chromatographic Separation Methods for Isolation and Purity Assessment.acs.orgnpatlas.orgoncotarget.commdpi.comlibretexts.orgjocpr.comarabjchem.orgkoreascience.kr

The isolation and purification of this compound from its natural source, Ganoderma lucidum, relies on various chromatographic techniques. These methods separate the compound from a complex mixture of other triterpenoids and cellular components. researchgate.netkoreascience.kr

High-Performance Liquid Chromatography (HPLC) Applications.acs.orgnpatlas.orgmdpi.comlibretexts.orgjocpr.comarabjchem.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the preparative isolation and analytical quantification of triterpenoids like this compound. jocpr.comjst.go.jpmdpi.com In a typical application, a C18 column is used with a gradient elution system, often involving a mixture of acetonitrile (B52724) and acidified water. jocpr.com The detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength of 254 nm, which is suitable for detecting the conjugated systems present in many triterpenoids. jocpr.com This method allows for the separation and quantification of individual compounds within a complex extract. mdpi.com The purity of isolated compounds is often checked by HPLC-DAD. mdpi.com

Table 2: Example HPLC Method Parameters for Triterpenoid Analysis

ParameterCondition
HPLC SystemWaters 2695
ColumnXtimate C18 (4.6 mm × 250 mm, 5 µm)
Mobile PhaseA: 1% Acetic Acid, B: Acetonitrile
Flow Rate0.9 mL/min
Column Temperature25 ºC
DetectionDAD, 254 nm
Injection Volume10 µL

Note: This table provides an example of typical HPLC conditions used for the analysis of triterpenoids from Ganoderma lucidum, as described in a study by JOCPR. jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis.nih.govoncotarget.commdpi.comkoreascience.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is highly effective for the rapid qualitative and quantitative analysis of known compounds, as well as the identification of unknown compounds in extracts of G. lucidum. jocpr.com In LC-MS analysis of triterpenoids, an electrospray ionization (ESI) source is commonly used to generate ions from the separated compounds before they enter the mass spectrometer. jocpr.com The resulting total ion chromatogram and mass spectra provide a wealth of information, allowing for the identification of numerous compounds in a single run. jocpr.com For instance, in an analysis of Ganoderma lucidum extract, LC-MS identified a quasi-molecular ion [M]+ for this compound at m/z 532.3, corresponding to a molecular formula of C₃₀H₄₀O₈. jocpr.com

Computational Approaches to Structural Elucidation

In the study of lanostane-type triterpenoids isolated from Ganoderma species, including compounds structurally related to this compound, computational methods have become a powerful tool for structural elucidation and verification. These in silico techniques are particularly valuable when experimental data alone cannot unambiguously determine the complex stereochemistry of these molecules. While the original isolation of this compound in 2003 primarily relied on spectroscopic evidence, modern structural determination for this class of compounds often incorporates computational analysis to achieve a higher level of confidence in the assigned structure.

For instance, studies on other novel lanostane (B1242432) triterpenoids from Ganoderma have successfully employed computational methods to establish their complex structures. researchsquare.comresearchgate.net These approaches are especially crucial for assigning the absolute configuration of multiple chiral centers, a common challenge with large triterpenoids.

Quantum-based chemical property prediction represents a state-of-the-art methodology in the structural elucidation of natural products. This approach uses quantum mechanical calculations, most notably Density Functional Theory (DFT), to predict spectroscopic properties for a proposed structure. These predicted properties are then compared with the experimental data to either validate or reject the proposed structure. For complex molecules like this compound, this methodology offers a powerful means of confirming the connectivity and stereochemistry that may be ambiguous from spectroscopic data alone.

Research on other Ganoderma triterpenoids has demonstrated the utility of DFT in predicting various chemical properties. For example, DFT calculations of Nuclear Magnetic Resonance (NMR) data and Electronic Circular Dichroism (ECD) spectra have been instrumental in establishing the structures of newly isolated compounds from this genus. nih.gov The process typically involves the following steps:

Conformational Search: Identifying the low-energy conformers of the proposed molecular structure.

Geometry Optimization: Optimizing the geometry of these conformers using DFT methods.

Property Calculation: Calculating the desired spectroscopic properties (e.g., NMR chemical shifts, ECD spectra) for the optimized conformers.

Data Comparison: Comparing the computationally predicted spectra with the experimental spectra. A close match provides strong evidence for the correctness of the proposed structure.

One notable application of this is the DP4+ analysis, a statistical method that uses calculated NMR chemical shifts to assign the correct diastereomer of a molecule with high confidence. researchsquare.com While there is no specific literature detailing the application of these quantum chemical calculations to this compound itself, these established methodologies for the broader class of Ganoderma triterpenoids highlight the potential for such techniques to be applied to further refine and confirm its structural details. The application of these computational tools is a standard in modern natural product chemistry for resolving complex structural challenges. kib.ac.cnivanmr.com

Table of Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data reported for the structural elucidation of this compound.

Spectroscopic Data Type Reported Values/Observations
¹H NMR Data available from primary literature.
¹³C NMR Data available from primary literature.
Mass Spectrometry Data available from primary literature.
2D NMR (COSY, HMQC, HMBC) Correlations support the proposed structure. oncotarget.com

Biosynthetic Pathways and Metabolic Engineering Perspectives

The biosynthesis of Methyl lucidenate P is an intricate process rooted in the isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway, which is responsible for the production of sesquiterpenoids and triterpenoids in fungi and plants. nih.govnih.govuniv-tours.fr This pathway constructs complex molecules from simple five-carbon units, culminating in the formation of the characteristic lanostane (B1242432) skeleton of this compound. scirp.orgvulcanchem.com

Precursor Compounds and Isoprenoid Pathway Integration

The journey to synthesizing this compound begins with the assembly of a universal C30 precursor, which is then cyclized to form the foundational structure of all lanostane triterpenoids.

Squalene (B77637), a linear 30-carbon polyunsaturated hydrocarbon, serves as the direct acyclic precursor for the biosynthesis of triterpenoids, including this compound. jetir.orgoup.com It is formed through the head-to-tail condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, a reaction catalyzed by the enzyme squalene synthase. nih.govwikipedia.org

The formation of the triterpenoid (B12794562) skeleton occurs in a two-step process. First, squalene is oxidized by squalene epoxidase (also known as squalene monooxygenase) to form 2,3-oxidosqualene (B107256). nih.govwikipedia.org This epoxide is a critical intermediate, as its subsequent cyclization initiates the formation of the polycyclic structure. nih.govrsc.org In the biosynthesis of lanostane-type triterpenoids, 2,3-oxidosqualene undergoes a complex cascade of cyclization and rearrangement reactions catalyzed by an oxidosqualene cyclase (OSC), specifically lanosterol (B1674476) synthase. nih.govscirp.org This enzymatic reaction yields lanosterol, the parent tetracyclic triterpenoid from which all other lanostanes, including the lucidenic acids and their methyl esters like this compound, are derived through a series of subsequent modifications. mdpi.comscirp.orgpnas.org

Key Enzymatic Steps in Lanostane Triterpenoid Biosynthesis

The synthesis of squalene itself relies on the mevalonate (MVA) pathway, which builds the fundamental five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). numberanalytics.comacademie-sciences.frguidetopharmacology.orgnih.gov The initial steps of this pathway are catalyzed by a series of distinct enzymes that convert the basic building block, acetyl-CoA, into mevalonate.

Following the formation of acetoacetyl-CoA, the enzyme 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGS) catalyzes the next irreversible step. mdpi.comnih.gov HMGS facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comcabidigitallibrary.org This step is a critical control point, and the activity of HMGS is often correlated with the accumulation of terpenoids in various organisms. mdpi.comcabidigitallibrary.org

The conversion of HMG-CoA to mevalonate is catalyzed by 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR). jabonline.infrontiersin.org This enzyme is widely regarded as the primary rate-limiting enzyme in the MVA pathway. frontiersin.orgnih.govmdpi.com The reaction involves the reduction of HMG-CoA using two molecules of NADPH. frontiersin.org Due to its role in controlling the metabolic flux through the pathway, HMGR is a major site of regulation and a frequent target for metabolic engineering efforts aimed at enhancing triterpenoid production. frontiersin.orgnih.gov

The final step in this initial sequence is the phosphorylation of mevalonate, which is carried out by the enzyme Mevalonate Kinase (MK). nih.govmdpi.comscielo.br MK is an ATP-dependent enzyme that transfers a phosphate (B84403) group to the C5 hydroxyl of mevalonate, yielding mevalonate-5-phosphate. nih.govscielo.br This phosphorylation "activates" the mevalonate molecule for the subsequent enzymatic reactions that will ultimately lead to the formation of the isoprenoid building blocks, IPP and DMAPP. nih.govmdpi.com

Table of Key Biosynthetic Enzymes

Enzyme Abbreviation Function Pathway Stage
Acetyl-CoA Acetyltransferase AACT Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.comresearchgate.net MVA Pathway (Upstream)
3-Hydroxy-3-Methylglutaryl-CoA Synthase HMGS Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. mdpi.comcabidigitallibrary.org MVA Pathway (Upstream)
3-Hydroxy-3-Methylglutaryl-CoA Reductase HMGR Catalyzes the reduction of HMG-CoA to mevalonate; a key rate-limiting step. frontiersin.orgnih.govmdpi.com MVA Pathway (Upstream)
Mevalonate Kinase MK Catalyzes the phosphorylation of mevalonate to form mevalonate-5-phosphate. nih.govscielo.br MVA Pathway (Upstream)
Squalene Synthase SQS Catalyzes the condensation of two farnesyl pyrophosphate molecules to form squalene. nih.govscirp.org Triterpenoid Backbone Synthesis
Squalene Epoxidase SE Catalyzes the oxidation of squalene to 2,3-oxidosqualene. nih.govwikipedia.org Triterpenoid Backbone Synthesis

Table of Mentioned Compounds

Compound Name
Acetyl-CoA
Acetoacetyl-CoA
Dimethylallyl diphosphate (DMAPP)
Farnesyl pyrophosphate (FPP)
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Isopentenyl diphosphate (IPP)
Lanosterol
Mevalonate
Mevalonate-5-phosphate
This compound
2,3-oxidosqualene
Phosphomevalonate Kinase (MPK) Activity

Phosphomevalonate kinase (MPK) is a crucial enzyme in the mevalonate (MVA) pathway, responsible for the phosphorylation of mevalonate-5-phosphate to produce mevalonate-5-diphosphate. nih.govnih.gov This enzymatic step is essential for the subsequent decarboxylation reaction that yields isopentenyl pyrophosphate (IPP), a fundamental building block for all isoprenoids, including triterpenoids like this compound. nih.gov

In Ganoderma lucidum, the fungus from which this compound is derived, the gene encoding MPK has been identified and its expression has been studied in relation to triterpenoid biosynthesis. Transcriptome analyses have revealed that the expression of the MPK gene (identified as GL17808) is significantly upregulated during the development of the fruiting body compared to the mycelial stage. frontiersin.org Specifically, a 1.82-fold upregulation in the fruiting body has been observed. frontiersin.org This increased expression coincides with the period of active ganoderic acid (a type of triterpenoid) synthesis, suggesting a direct correlation between MPK activity and triterpenoid production. frontiersin.orgasm.org

Further studies have shown that the expression of MPK, along with other key enzymes in the MVA pathway, is correlated with the expression of genes involved in the degradation of lignocellulosic substrates. asm.org This suggests a coordinated regulation where the breakdown of complex carbohydrates provides the necessary precursors for triterpenoid synthesis, with MPK playing a vital role in this metabolic network. asm.org In some studies, the upregulation of the MPK gene has been linked to increased triterpene accumulation when stimulated with certain inducers. mdpi.com

**Table 1: Expression of Phosphomevalonate Kinase (MPK) in *Ganoderma lucidum***

Development Stage Gene Identifier Fold Upregulation (vs. Mycelia) Reference
Fruiting Body GL17808 1.82 frontiersin.org
Phosphomevalonate Decarboxylase (MVD) Activity

Phosphomevalonate decarboxylase (MVD), also known as mevalonate pyrophosphate decarboxylase, catalyzes the final step in the formation of isopentenyl diphosphate (IPP) within the mevalonate (MVA) pathway. tandfonline.com This ATP-dependent decarboxylation of mevalonate-5-diphosphate is a critical, rate-limiting step in the biosynthesis of isoprenoids. tandfonline.com

In the context of Ganoderma lucidum, MVD is recognized as a key enzyme in the biosynthesis of ganoderic acids (GAs), a class of triterpenoids that includes precursors to this compound. nih.govencyclopedia.pub Studies have demonstrated a positive correlation between the expression of the G. lucidum MVD gene (Gl-mvd) and the accumulation of triterpenes during the fungus's development. tandfonline.com

**Table 2: Role of Phosphomevalonate Decarboxylase (MVD) in *Ganoderma lucidum***

Study Type Key Finding Reference
Gene Expression Analysis Positive correlation between Gl-mvd expression and triterpene content. tandfonline.com
Overexpression Studies Increased triterpene accumulation and upregulation of other pathway genes. tandfonline.com
Inducer Studies (Salicylic Acid) Significant upregulation of MVD transcript levels. plos.org
Transcriptomics Higher expression in later growth phases, correlating with triterpenoid accumulation. asm.org
Isopentenyl Diphosphate Isomerase (IDI) Activity

Isopentenyl diphosphate isomerase (IDI) is a crucial enzyme in the mevalonate (MVA) pathway that catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). begellhouse.comtandfonline.com Both IPP and DMAPP are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, and maintaining a proper balance between them is essential for the efficient synthesis of downstream products like triterpenoids. mdpi.comtandfonline.com

In Ganoderma lucidum, an IDI gene (GlIDI) has been isolated and characterized. The gene encodes a polypeptide of 252 amino acids. begellhouse.com Functional analysis confirmed its activity in accelerating the accumulation of β-carotene, a tetraterpenoid, in a color complementation assay. begellhouse.com

Gene expression studies in G. lucidum have shown that the transcription level of GlIDI is relatively low in the mycelial stage but increases significantly in the primordia, the early stage of fruiting body development. begellhouse.com For instance, a 1.06-fold upregulation in the fruiting body relative to the mycelia has been reported. frontiersin.org This upregulation coincides with the period of active triterpenoid synthesis. Furthermore, the expression of GlIDI can be upregulated by elicitors like methyl jasmonate, suggesting its important role in the regulated production of triterpenes. begellhouse.com The high similarity of the G. lucidum IDI protein to those in other fungi suggests a conserved function in triterpenoid biosynthesis. tandfonline.com

**Table 3: Characteristics and Expression of Isopentenyl Diphosphate Isomerase (IDI) in *Ganoderma lucidum***

Characteristic Finding Reference
Gene Name GlIDI begellhouse.com
Encoded Polypeptide 252 amino acids begellhouse.com
Expression Pattern Low in mycelia, high in primordia. 1.06-fold upregulation in fruiting body vs. mycelia. frontiersin.orgbegellhouse.com
Inducibility Upregulated by methyl jasmonate. begellhouse.com
Farnesyl Diphosphate Synthase (FPPs) Activity

Farnesyl diphosphate synthase (FPPs), also referred to as farnesyl pyrophosphate synthase (FPS), is a key enzyme in the isoprenoid biosynthetic pathway. tandfonline.commdpi.com It catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) to form farnesyl diphosphate (FPP). mdpi.com FPP is a critical C15 intermediate that serves as the immediate precursor for the synthesis of triterpenoids, sterols, and other sesquiterpenoids. thescipub.comresearchgate.net

In Ganoderma lucidum, the gene encoding FPPs, designated GlFPS, has been cloned and characterized. It encodes a protein of 360 amino acids. tandfonline.com The deduced amino acid sequence shows high homology with other fungal FPPs and contains the conserved domains essential for catalytic activity. tandfonline.com Functional complementation studies in yeast have confirmed that GlFPS encodes an active farnesyl diphosphate synthase. tandfonline.com

Expression analysis of GlFPS revealed that it is constitutively expressed during the mycelial growth stage but its transcripts accumulate to high levels during the formation of the mushroom primordia. tandfonline.com Specifically, two FPPs genes (GL25499, GL22068) showed significant upregulation in the fruiting body, with 7.85-fold and 10.60-fold increases, respectively. frontiersin.org The expression of GlFPS can also be induced by methyl jasmonate, an elicitor known to enhance triterpenoid production. tandfonline.com Studies have shown a positive correlation between the expression level of the FPPs gene and the total triterpenoid content in fungi. mdpi.com Overexpression of a homologous FPPs gene has been shown to increase the generation of ganoderic acid. nih.gov

**Table 4: Farnesyl Diphosphate Synthase (FPPs) in *Ganoderma lucidum***

Gene Identifier Fold Upregulation (Fruiting Body vs. Mycelia) Reference
GL25499 7.85 frontiersin.org
GL22068 10.60 frontiersin.org
Squalene Synthase (SQS) Activity

Squalene synthase (SQS) catalyzes the first committed step in the biosynthesis of sterols and triterpenoids, diverting the metabolic flux from the general isoprenoid pathway. thescipub.com It performs a two-step reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. scirp.orgjmb.or.kr This reaction is considered a key regulatory point in triterpenoid biosynthesis. thescipub.com

The gene for SQS has been cloned and characterized from Ganoderma lucidum. The Gl-SQS cDNA contains an open reading frame of 1,404 base pairs, encoding a polypeptide of 468 amino acids. jmb.or.kr The deduced amino acid sequence of Gl-SQS shares high homology with SQS from other fungi and contains six conserved domains. jmb.or.kr Functional complementation in a squalene synthase-deficient yeast strain confirmed its enzymatic activity. jmb.or.kr

Gene expression studies in G. lucidum have demonstrated a direct correlation between SQS expression levels and triterpenoid production. jmb.or.kr The expression of the Gl-SQS gene is relatively low in the mycelia but increases significantly during the development of the primordia and fruiting bodies. frontiersin.orgjmb.or.kr A 1.10-fold upregulation in the fruiting body compared to the mycelia has been noted. frontiersin.org Upregulation of the SQS gene has been observed in response to various inducers of triterpenoid synthesis, such as salicylic (B10762653) acid and abscisic acid. plos.orgnih.gov Overexpression of the SQS gene is a strategy employed to enhance the production of ganoderic acids. plos.org

**Table 5: Squalene Synthase (SQS) Gene Expression in *Ganoderma lucidum***

Condition Observation Reference
Developmental Stage Low expression in mycelia, higher in primordia and fruiting bodies. frontiersin.orgjmb.or.kr
Salicylic Acid Induction Upregulation of SQS transcript. plos.org
Abscisic Acid Induction Upregulation of SQS gene expression. nih.gov
Mycelial Culture (14-20 days) Increased expression compared to 12-day-old mycelia. jmb.or.kr
Squalene Monooxygenase (SE) Activity

Squalene monooxygenase (SE), also known as squalene epoxidase, is a key enzyme in the triterpenoid biosynthetic pathway that follows the formation of squalene. It catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene. frontiersin.orgmdpi.com This reaction is a critical step as 2,3-oxidosqualene is the direct precursor for the cyclization reactions that lead to the formation of the lanostane skeleton, the backbone of ganoderic acids and other triterpenoids in Ganoderma lucidum. mdpi.com

The gene for SE has been cloned from G. lucidum, and its role in ganoderic acid (GA) biosynthesis has been investigated. nih.govencyclopedia.pub Overexpression of the SE gene has been shown to promote the biosynthesis of GAs. nih.gov Furthermore, co-expression of the SE gene with the gene for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), an earlier enzyme in the MVA pathway, resulted in a higher GA content than the expression of either gene alone, indicating a synergistic effect in stimulating GA biosynthesis. nih.govencyclopedia.pub

Transcriptome analysis has revealed that the expression of the SE gene (GL22565) is upregulated during the development of G. lucidum. frontiersin.org A 1.58-fold upregulation was observed in the primordia compared to the mycelia. frontiersin.org The expression of SE has also been shown to be higher in later stages of fungal growth, which correlates with an increase in triterpenoid content. asm.org

Table 6: Squalene Monooxygenase (SE) in Ganoderma lucidum Triterpenoid Biosynthesis

Study Type Key Finding Reference
Overexpression Promotes ganoderic acid (GA) biosynthesis. nih.gov
Co-expression (with HMGR) Synergistically stimulates GA biosynthesis, leading to higher yields. nih.govencyclopedia.pub
Transcriptome Analysis 1.58-fold upregulation in primordia vs. mycelia (Gene ID: GL22565). frontiersin.org
Developmental Expression Higher expression in later growth phases correlates with increased triterpenoid content. asm.org
2,3-Oxidosqualene-Lanosterol Cyclase (OSC) Activity

2,3-Oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol synthase (LS), catalyzes a crucial cyclization reaction in the biosynthesis of triterpenoids. scirp.org This enzyme converts the linear substrate 2,3-oxidosqualene into the tetracyclic compound lanosterol, which is the foundational backbone for all lanostane-type triterpenoids, including those found in Ganoderma lucidum. nih.govscirp.org The formation of lanosterol is a pivotal step that precedes a series of modifications leading to the vast diversity of ganoderic acids and related compounds. scirp.org

The gene encoding OSC has been cloned and characterized in G. lucidum. nih.govencyclopedia.pub Its importance as a key enzyme in the triterpenoid pathway has been well-established. plos.org Studies have shown that the expression of the OSC gene (identified as GL18675) is upregulated during the development of the fruiting body. frontiersin.org A 1.16-fold increase in expression in the fruiting body compared to the mycelia has been reported. frontiersin.org

The upregulation of OSC expression is often correlated with increased production of ganoderic acids. For instance, the transcript levels of OSC are significantly increased in response to elicitors like salicylic acid and abscisic acid, which are known to enhance triterpenoid accumulation. plos.orgnih.gov Overexpression of the OSC gene is considered a viable strategy for metabolic engineering to increase the yield of bioactive triterpenoids in G. lucidum. nih.gov

**Table 7: 2,3-Oxidosqualene-Lanosterol Cyclase (OSC) in *Ganoderma lucidum***

Gene Identifier Expression Change Condition Reference
GL18675 1.16-fold upregulation Fruiting Body vs. Mycelia frontiersin.org
osc (ls) Upregulated Salicylic Acid Induction plos.org
ls Upregulated Abscisic Acid Induction nih.gov

Elicitation Strategies for Enhanced Triterpenoid Production in Fungal Cultures

Elicitation is a highly effective biotechnological strategy for boosting the production of secondary metabolites, such as triterpenoids, in fungal cultures. mdpi.com This process involves the application of small amounts of specific compounds, known as elicitors, which trigger defense responses in the fungus and stimulate its secondary metabolism. mdpi.com Elicitors can be of biotic origin, such as extracts from other fungi or yeast, or abiotic, like inorganic salts or plant hormones. mdpi.com

One of the most studied and effective elicitors is methyl jasmonate (MeJA), a plant hormone derivative that plays a key role in signal transduction for defense gene expression. scirp.org In cultures of Ganoderma species, the addition of MeJA has been shown to significantly increase the yield of triterpenoids. scirp.orgmdpi.com For instance, in Ganoderma lucidum, a 50 µM concentration of MeJA resulted in a 28.6% increase in triterpene content. mdpi.com Similarly, in Ganoderma applanatum, MeJA application on the sixth day of the growth cycle led to the highest accumulation of triterpenes. mdpi.com The timing and concentration of the elicitor are crucial; adding it during the logarithmic growth phase of the mycelium often produces the best results. mdpi.com Studies on various Ganoderma species have demonstrated that MeJA induces the biosynthesis of Ganoderma triterpenoids (GTs) by up-regulating the expression of key genes in the biosynthetic pathway. scirp.orgmdpi.com

Other elicitors have also proven effective. Salicylic acid (SA), another signaling molecule, increased triterpenoid content by 23.32% in G. lucidum fruit bodies. encyclopedia.pubplos.org Interestingly, a combined induction using both SA and calcium ions also enhanced triterpenoid production. plos.org Biotic elicitors, like cellulase, have also been identified as effective inducers, increasing ganoderic acid production by up to 66%. researchgate.net These strategies manipulate the fungus's metabolic pathways to enhance the production of valuable compounds. mdpi.com

Interactive Data Table: Effects of Elicitors on Triterpenoid Production

Below is a summary of research findings on the impact of various elicitors on triterpenoid production in Ganoderma cultures.

ElicitorFungal SpeciesOptimal ConcentrationEffect on Triterpenoid ProductionReference
Methyl Jasmonate (MeJA)Ganoderma lucidum50 µM28.6% increase in triterpene content. mdpi.com
Methyl Jasmonate (MeJA)Ganoderma lucidum254 µM45.3% improvement in ganoderic acid content. scirp.org
Methyl Jasmonate (MeJA)Inonotus obliquus50 µM68.5% increase in lanostane-type triterpenes. mdpi.com
Salicylic Acid (SA)Ganoderma lucidumNot specified23.32% increase in triterpenoid content. encyclopedia.pubplos.org
CellulaseGanoderma lucidumNot specifiedUp to 66% increase in ganoderic acid production. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound and other triterpenoids in Ganoderma lucidum occurs via the mevalonate (MVA) pathway. nih.govsemanticscholar.org This complex pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce lanosterol, the common precursor for all Ganoderma triterpenoids. nih.govsemanticscholar.org The subsequent conversion of lanosterol into a diverse array of triterpenoids, including lucidenic acids, is catalyzed by enzymes such as cytochrome P450 (CYP450) monooxygenases and glycosyltransferases. nih.govnih.gov

The regulation of this pathway is controlled at the genetic level, with several key enzymes and transcription factors playing pivotal roles. The genes encoding enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) are crucial control points. semanticscholar.orgthescipub.com Overexpression of these genes has been shown to increase the total content of Ganoderma triterpenoids (GTs). mdpi.comnih.gov For example, spraying G. lucidum with salicylic acid during cultivation up-regulated the transcripts of hmgr, hmgs, mvd, fps, sqs, and ls genes, leading to increased triterpenoid production. plos.org

Transcription factors (TFs) are critical in regulating the expression of these biosynthetic genes. In G. lucidum, around 600 TFs have been identified, and several have been linked to triterpenoid synthesis. mdpi.comfrontiersin.org For instance, the transcription factor GlbHLH5 has been identified as a positive regulator that responds to MeJA induction. nih.gov Overexpression of GlbHLH5 significantly increased triterpenoid accumulation by activating the expression of key enzyme genes like HMGR, SQS, and LS. nih.gov Conversely, silencing this gene had the opposite effect. nih.gov Another study combining transcriptomic and metabolomic analysis identified specific TFs and CYP450s associated with the synthesis of particular triterpenoids. nih.gov Notably, the TF GlMADs (GL23559) and the enzyme CYP5035M1 (GL21420) were found to play positive roles in the biosynthesis of lucidenic acid P, the direct precursor to this compound. nih.gov

Interactive Data Table: Key Genes in Triterpenoid Biosynthesis

The following table details the key genes and transcription factors involved in the biosynthesis of triterpenoids in Ganoderma lucidum.

Gene/FactorTypeFunction in Triterpenoid BiosynthesisReference
hmgrEnzyme (3-hydroxy-3-methylglutaryl-CoA reductase)Key rate-limiting enzyme in the MVA pathway. semanticscholar.orgthescipub.com
sqsEnzyme (Squalene synthase)Catalyzes the first committed step in triterpenoid synthesis from farnesyl diphosphate. semanticscholar.orgthescipub.com
ls (or osc)Enzyme (Lanosterol synthase)Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. scirp.orgsemanticscholar.org
CYP450sEnzyme (Cytochrome P450 monooxygenases)Catalyze the modification and diversification of the lanosterol skeleton. nih.govnih.gov
GlbHLH5Transcription FactorPositively regulates triterpenoid biosynthesis by activating HMGR, SQS, and LS expression. nih.gov
GlMADs (GL23559)Transcription FactorPositively correlated with the biosynthesis of lucidenic acid P. nih.gov
CYP5035M1 (GL21420)Enzyme (Cytochrome P450)Plays a positive role in the biosynthesis of lucidenic acid P. nih.gov

Mechanistic Investigations of Biological Activities

Structure-Activity Relationship (SAR) Studies of Methyl Lucidenate P and Analogs

The biological efficacy of this compound is intrinsically linked to its complex molecular architecture. As a member of the lanostane (B1242432) triterpenoid (B12794562) family, its activity is determined by the core tetracyclic skeleton and the specific nature and orientation of its functional groups.

This compound is the methyl ester of lucidenic acid P. nih.govacs.org Its structure is characterized as 3β,7β-dihydroxy-12β-acetoxy-25,26,27-trinor-11,15-dioxolanost-8-en-24-oate. acs.org The esterification of the carboxyl group at the side chain is a key distinguishing feature.

Research into the SAR of Ganoderma triterpenoids suggests that the presence of a free carboxyl group on the side chain can be essential for certain biological activities. For instance, in the context of steroid 5α-reductase inhibition, studies on analogous compounds have shown that esterification, such as that in this compound, can lead to a significant reduction in inhibitory activity compared to the corresponding carboxylic acid. nih.gov This indicates that the terminal carboxyl group may be a critical pharmacophore for interaction with the active site of that particular enzyme.

This compound belongs to the C27 lanostane skeleton group of triterpenoids known as lucidenic acids, distinguishing them from the C30 ganoderic acids also found in Ganoderma. researchgate.net When compared with other triterpenoids isolated from Ganoderma lucidum, this compound's activity profile shows both similarities and differences that highlight key structural determinants.

In studies evaluating the inhibition of EBV-EA induction, this compound (1b) was assessed alongside a suite of other triterpenoids, including its parent acid, lucidenic acid P (1a), and other compounds like lucidenic acids A, C, D₂, and E₂. nih.govacs.org The results indicated that nearly all tested triterpenoids, whether they were carboxylic acids or methyl esters, exhibited potent inhibitory effects. nih.govacs.org This broad efficacy across the family points to the importance of the shared lanostane core structure, which is heavily oxygenated with keto, hydroxyl, or acetoxy groups at positions C-3, C-7, C-12, and C-15. mdpi.com

The potent, comparable activity between this compound and lucidenic acid P in the EBV-EA assay contrasts sharply with findings for other enzyme systems, such as 5α-reductase, where the methyl ester form is significantly less active. nih.gov This underscores that SAR is highly dependent on the specific biological target, and generalizations across different activities cannot be made. The subtle variations in functional groups and their stereochemistry among the vast number of Ganoderma triterpenoids are responsible for their diverse pharmacological properties. nih.gov

Enzyme Modulation and Inhibition Kinetics

This compound has been investigated for its ability to modulate several key enzymes involved in viral activation and metabolic processes.

A primary area of investigation for this compound has been its role as a potential cancer chemopreventive agent, evaluated through its ability to inhibit the induction of the Epstein-Barr virus (EBV) early antigen (EA). acs.org This assay, conducted in Raji cells and induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), serves as a standard primary screening test for anti-tumor promoting activity. nih.govacs.org

In a comprehensive study, this compound was one of several triterpenoids isolated from Ganoderma lucidum and tested for this inhibitory effect. The research demonstrated that this compound exhibited potent inhibitory activity on EBV-EA induction. nih.govacs.org All tested compounds, including this compound, showed a remarkable 96-100% inhibition at a concentration of 1 x 10³ mol ratio/TPA, with high cell viability preserved. acs.org These effects were noted to be more potent than those of β-carotene, a well-known cancer chemopreventive agent used as a reference. acs.org

Table 1: Inhibitory Effects of this compound and Related Triterpenoids on EBV-EA Induction

Compound Structure Type % Inhibition at 1x10³ mol ratio/TPA
This compound (1b) Triterpene Methyl Ester 100
Lucidenic acid P (1a) Triterpene Acid 100
Methyl lucidenate Q (2b) Triterpene Methyl Ester 100
Lucidenic acid A (3a) Triterpene Acid 100
Methyl lucidenate A (3b) Triterpene Methyl Ester 100
Lucidenic acid C (4a) Triterpene Acid 99
Lucidenic acid D₂ (5a) Triterpene Acid 99
Methyl lucidenate D₂ (5b) Triterpene Methyl Ester 100
Lucidenic acid E₂ (6a) Triterpene Acid 99
Methyl lucidenate E₂ (6b) Triterpene Methyl Ester 99
Methyl lucidenate L (8b) Triterpene Methyl Ester 98
Ganoderic acid E (9a) Triterpene Acid 96
Ganoderic acid F (10a) Triterpene Acid 98
Methyl ganoderate F (10b) Triterpene Methyl Ester 99
Ganoderic acid T-Q (11a) Triterpene Acid 100

Data sourced from Iwatsuki et al., J. Nat. Prod. 2003. nih.govacs.org

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. mdpi.com While various extracts and compounds from Ganoderma lucidum have been studied for their α-glucosidase inhibitory potential, specific kinetic data on this compound is not extensively detailed in the available literature. However, the general class of polyphenols and triterpenoids found in medicinal plants is known to possess α-glucosidase inhibitory activity. frontiersin.orgmdpi.com The inhibitory mechanism for related compounds often involves a mixed-type inhibition, suggesting interaction with both the free enzyme and the enzyme-substrate complex. frontiersin.org Further research is required to specifically elucidate the inhibitory kinetics and mechanism of this compound against α-glucosidase.

Steroid 5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgsci-hub.se Inhibitors of this enzyme are used in the management of conditions like benign prostatic hyperplasia and androgenic alopecia. nih.gov Triterpenoids from Ganoderma lucidum have been evaluated for this inhibitory activity. Structure-activity relationship studies in this area have provided critical insights. For the ganoderic acid class of triterpenoids, the presence of a free carboxyl group on the side chain has been identified as being essential for potent 5α-reductase inhibitory activity. nih.gov For example, ganoderic acid DM showed strong inhibition, while its methyl derivative was significantly less active. nih.gov Given that this compound is a methyl ester, it is predicted to have substantially lower inhibitory activity against 5α-reductase compared to its corresponding carboxylic acid, lucidenic acid P. This highlights a clear case where esterification of the side chain carboxyl group is detrimental to the compound's ability to inhibit this specific enzyme.

Table of Mentioned Compounds

Compound Name
This compound
Lucidenic acid A
Lucidenic acid C
Lucidenic acid D₂
Lucidenic acid E₂
Lucidenic acid P
Methyl lucidenate A
Methyl lucidenate D₂
Methyl lucidenate E₂
Methyl lucidenate L
Methyl lucidenate Q
Ganoderic acid DM
Ganoderic acid E
Ganoderic acid F
Ganoderic acid T-Q
Methyl ganoderate F
β-carotene
Testosterone

Aldose Reductase Inhibition

An extract from Ganoderma lucidum has demonstrated the most significant aldose reductase inhibitory activity among seventeen different medicinal and edible mushrooms studied nih.gov. Further investigation into the specific constituents of Ganoderma lucidum has led to the isolation of lanostane-type triterpenoids with notable inhibitory effects. For instance, Ganoderic acid Df, a lanostane-type triterpenoid, has been shown to exhibit potent inhibitory activity against human aldose reductase, with an IC50 value of 22.8 μM researchgate.net. The study also highlighted the importance of the carboxyl group in the side chain for this inhibitory activity, as the methyl ester form of the compound was significantly less active researchgate.net. This suggests that the structural features of triterpenoids from Ganoderma lucidum play a crucial role in their interaction with aldose reductase.

Given that this compound is a lanostane-type triterpenoid from Ganoderma lucidum, it is plausible that it may also exhibit aldose reductase inhibitory activity. However, without direct experimental evidence, this remains a hypothesis. Further research is required to isolate this compound and evaluate its specific effects on aldose reductase to determine its IC50 value and mechanism of inhibition.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission, have been investigated in the context of related compounds from Ganoderma lucidum.

A study involving 18 lanostane triterpenes from the fruiting bodies of Ganoderma lucidum revealed that all tested compounds exhibited moderate inhibitory activity against acetylcholinesterase, with IC50 values ranging from 9.40 to 31.03 μM nih.gov. In contrast, most of these compounds did not show significant inhibition of butyrylcholinesterase at concentrations up to 200 μM, indicating a degree of selectivity for AChE nih.gov. The exceptions were lucidadiol and lucidenic acid N, which did exhibit some butyrylcholinesterase-inhibitory activity nih.gov. Another study reported that lucidenic acid A inhibited acetylcholinesterase with an IC50 of 54.5 μM nih.gov.

Further research has provided specific IC50 values for other related compounds. Lucidenic acids A and N, along with methyl lucidenate E2, were found to inhibit acetylcholinesterase with IC50 values of 24.04 ± 3.46 μM, 25.91 ± 0.89 μM, and 17.14 ± 2.88 μM, respectively nih.govmdpi.com. Lucidenic acid N also demonstrated inhibition of butyrylcholinesterase with an IC50 of 188.36 ± 3.05 μM nih.govmdpi.com.

While these findings highlight the potential of lucidenic acids and their methyl esters to act as cholinesterase inhibitors, direct data on the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase is not specified in the available literature. The existing data for structurally similar compounds suggest that it may be a more potent inhibitor of acetylcholinesterase than butyrylcholinesterase.

**Table 1: Cholinesterase Inhibitory Activity of Triterpenoids from *Ganoderma lucidum***

Compound Target Enzyme IC50 Value (μM)
Lanostane Triterpenes (General) Acetylcholinesterase 9.40 - 31.03 nih.gov
Lucidenic Acid A Acetylcholinesterase 24.04 ± 3.46 nih.govmdpi.com
Lucidenic Acid A Acetylcholinesterase 54.5 nih.govresearchgate.net
Lucidenic Acid N Acetylcholinesterase 25.91 ± 0.89 nih.govmdpi.com
Methyl Lucidenate E2 Acetylcholinesterase 17.14 ± 2.88 nih.govmdpi.com
Lucidenic Acid N Butyrylcholinesterase 188.36 ± 3.05 nih.govmdpi.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. While direct studies on the PTP1B inhibitory activity of this compound are limited, research on related triterpenoids from Ganoderma species provides insight into the potential of this compound class.

A study on lucidenic acids reported that lucidenic acids H and E exhibited inhibitory activity against PTP1B within a concentration range of 7.6–41.9 μM mdpi.com. Another study on lanostane triterpenoids from Ganoderma calidophilum identified a compound that exhibited inhibitory potency against PTP1B with an IC50 value of 30.2 ± 0.13 μM nih.gov. These findings suggest that the lanostane skeleton, characteristic of this compound, is a viable scaffold for PTP1B inhibition. The specific substitutions on the triterpenoid core likely influence the potency and selectivity of the inhibition. The mechanism of inhibition by these triterpenoids, whether competitive, non-competitive, or otherwise, requires further detailed kinetic studies. Given the inhibitory action of its chemical relatives, this compound is a candidate for future PTP1B inhibition studies.

Tyrosinase Uncompetitive Inhibition Kinetics (referencing Methyl lucidenate F)

While specific kinetic data for this compound's interaction with tyrosinase is not available, a detailed study on the closely related compound, Methyl lucidenate F, provides valuable insights into the potential mechanism of action. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in skin whitening and treating hyperpigmentation disorders.

Methyl lucidenate F, isolated from Ganoderma lucidum, has been identified as a potent tyrosinase inhibitor researchgate.net. Kinetic analysis of its inhibitory activity against potato tyrosinase, using catechol as a substrate, revealed an uncompetitive inhibition mechanism researchgate.net. This mode of inhibition indicates that Methyl lucidenate F binds to the enzyme-substrate complex, rather than the free enzyme.

The kinetic parameters determined from Lineweaver-Burk plots are as follows:

Maximum reaction rate (Vmax): 0.4367/min

Michaelis constant (Km): 6.765 mM

Uncompetitive inhibition constant (Ki): 19.22 μM

Furthermore, Methyl lucidenate F exhibited a high tyrosinase inhibitory activity with an IC50 of 32.23 μM researchgate.net. These findings suggest that triterpenoids of this class can effectively inhibit tyrosinase activity through an uncompetitive mechanism.

Table 2: Tyrosinase Inhibition Kinetics of Methyl lucidenate F

Kinetic Parameter Value
Inhibition Type Uncompetitive researchgate.net
Vmax 0.4367/min researchgate.net
Km 6.765 mM researchgate.net
Ki 19.22 μM researchgate.net
IC50 32.23 μM researchgate.net

HIV-1 Protease Inhibition (referencing related triterpenoids)

The potential of this compound as an inhibitor of HIV-1 protease can be inferred from studies on related triterpenoids isolated from Ganoderma lucidum. HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy.

Several lanostane-type triterpenes from the spores of Ganoderma lucidum have demonstrated significant inhibitory activity against HIV-1 protease. These include ganoderic acid β, lucidumol B, ganodermanondiol, ganodermanontriol, and ganolucidic acid A, which exhibited IC50 values in the range of 20-90 μM jst.go.jp.

Further research on other Ganoderma species has also identified potent lanostane triterpenoid inhibitors of HIV-1 protease. For example, four new lanostane triterpenes, colossolactone V, VI, VII, and VIII, isolated from Ganoderma colossum, along with previously identified related compounds, showed inhibitory activity with IC50 values for the most potent compounds ranging from 5 to 13 μg/mL nih.govresearchgate.net. Additionally, derivatives of lucidenic acids, namely 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N, have been reported to exhibit anti-HIV-1 protease activity mdpi.com.

These collective findings strongly suggest that the lanostane triterpenoid scaffold, which is the core structure of this compound, is a promising framework for the development of HIV-1 protease inhibitors. The specific structural features of this compound would determine its precise inhibitory potency and mechanism of action against this viral enzyme.

Table 3: HIV-1 Protease Inhibitory Activity of Triterpenoids from Ganoderma Species

Compound Source IC50 Value
Ganoderic acid β, Lucidimol B, Ganodermanondiol, Ganodermanontriol, Ganolucidic acid A Ganoderma lucidum 20-90 μM jst.go.jp
Colossolactones V, VI, VII, VIII and related compounds Ganoderma colossum 5-13 μg/mL (most potent) nih.govresearchgate.net
20-hydroxylucidenic acid N, 20(21)-dehydrolucidenic acid N Ganoderma lucidum Activity reported mdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibition (referencing Ganoderma lucidum extract)

While direct evidence for the Angiotensin-Converting Enzyme (ACE) inhibitory activity of this compound is not available, studies on extracts of Ganoderma lucidum and isolated triterpenoids suggest that this class of compounds may contribute to such effects. ACE plays a crucial role in the regulation of blood pressure, and its inhibition is a major therapeutic strategy for hypertension.

A 70% methanol extract of Ganoderma lucidum was found to have an inhibitory effect on ACE activity jst.go.jp. From this extract, five new triterpenes were isolated: ganoderal A, ganoderols A and B, and ganoderic acids K and S jst.go.jp. The identification of these specific triterpenes as ACE inhibitors highlights the potential of the lanostane-type triterpenoids in modulating this enzyme. The structural similarities between these compounds and this compound suggest that it may also possess ACE inhibitory properties. Further research is necessary to isolate this compound and directly assess its inhibitory activity and kinetic parameters against ACE.

Cellular and Molecular Interaction Studies

Information specifically detailing the cellular and molecular interaction studies of this compound is not extensively covered in the provided search results. The existing literature primarily focuses on the enzymatic inhibition activities of this compound and its structural analogs. To understand the broader biological impact of this compound, further research into its effects on cellular pathways, receptor binding, and gene expression would be necessary. The inhibitory actions against enzymes like aldose reductase, acetylcholinesterase, PTP1B, tyrosinase, HIV-1 protease, and ACE suggest that at a cellular level, this compound could modulate pathways related to diabetic complications, neuro-inflammation, metabolic regulation, pigmentation, viral replication, and blood pressure control. However, without dedicated cellular and molecular studies, these remain extrapolations from its enzymatic activities.

Inhibition of Adipocyte Differentiation in Cell-Based Models

This compound and its related compounds have been investigated for their effects on adipocyte differentiation, a key process in the development of adipose tissue. A number of lucidenic acids and their derivatives have been reported to inhibit the differentiation of preadipocytes into mature adipocytes. Specifically, Lucidenic acid N, methyl lucidenate E2, and methyl lucidenate F are known to inhibit this process. In studies using 3T3-L1 preadipocytes, a common cell-based model for studying adipogenesis, Lucidenic acid N was found to reduce triglyceride accumulation by approximately 30% at a concentration of 80 μM. Furthermore, Butyl lucidenate N has been observed to inhibit adipogenesis in these cells.

Table 2: Investigated Effects of Lucidenic Acids on Adipocyte Differentiation

Compound Cell Model Investigated Effect Finding
Lucidenic acid N 3T3-L1 preadipocytes Triglyceride accumulation ~30% reduction at 80 μM
Methyl lucidenate E2 Not specified Adipocyte differentiation Inhibition reported
Methyl lucidenate F Not specified Adipocyte differentiation Inhibition reported

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Butyl lucidenate N
Lucidenic acid N
Methyl lucidenate E2
Methyl lucidenate F
Acetyl-CoA

Neuroprotective Mechanisms in Cellular Contexts

While direct and extensive mechanistic studies on this compound are not widely available, the neuroprotective potential of triterpenoids from Ganoderma lucidum has been a subject of scientific investigation. The neuroprotective effects of these compounds, including potentially this compound, are believed to be multifaceted, primarily revolving around the mitigation of oxidative stress and the modulation of key cellular signaling pathways involved in neuronal survival and apoptosis.

Research on triterpenoids isolated from Ganoderma lucidum has demonstrated their capacity to protect neuronal cells, such as human neuroblastoma SH-SY5Y cells, from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides, which are implicated in the pathology of neurodegenerative diseases. mdpi.commdpi.comnih.gov The protective action is partly attributed to the antioxidant properties of these compounds, which can neutralize harmful reactive oxygen species (ROS), thereby reducing cellular damage. mdpi.commdpi.com

Furthermore, the neuroprotective mechanisms of related Ganoderma triterpenoids involve the modulation of critical signaling pathways. A network pharmacology and molecular docking analysis investigating the effects of Ganoderma lucidum in the context of glaucoma identified several potential targets for its constituent compounds, including this compound. researchgate.net This study highlighted key proteins such as AKT1, TNF, IL6, CASP3, and BCL2 as potential mediators of the neuroprotective effects. researchgate.net The modulation of these targets suggests that the neuroprotective actions may be exerted through the regulation of apoptosis (programmed cell death) and inflammatory responses within the nervous system. For instance, the inhibition of caspase-3 (CASP3) and the upregulation of anti-apoptotic proteins like BCL2 would directly contribute to enhanced neuronal cell survival.

Additionally, studies on other closely related lucidenic acid derivatives have shown inhibition of acetylcholinesterase. mdpi.comencyclopedia.pub The inhibition of this enzyme increases the levels of the neurotransmitter acetylcholine in the brain, a mechanism that is a key therapeutic strategy in the management of Alzheimer's disease. While this has not been shown specifically for this compound, it points to a plausible avenue of its neuroprotective action.

Anti-Inflammatory Responses in Macrophage Models (referencing Butyl lucidenate P)

The anti-inflammatory properties of lucidenate derivatives have been investigated in cellular models, particularly in macrophage cell lines such as RAW 264.7, which are instrumental in studying inflammatory responses. Research has specifically shed light on the anti-inflammatory mechanisms of Butyl lucidenate P.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inducing an inflammatory response, Butyl lucidenate P demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.govresearchgate.netscience.govscience.gov The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Butyl lucidenate P was found to dose-dependently reduce the expression of the iNOS protein. nih.govresearchgate.net

Furthermore, the anti-inflammatory action of Butyl lucidenate P extends to the modulation of other important inflammatory molecules. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net The inhibitory effects on both iNOS and COX-2 suggest that Butyl lucidenate P can interfere with key pathways in the inflammatory cascade.

The underlying mechanism for these anti-inflammatory effects is linked to the regulation of gene expression. By inhibiting the expression of iNOS and COX-2, Butyl lucidenate P effectively curtails the production of pro-inflammatory molecules at the transcriptional level. nih.govresearchgate.net

The following table summarizes the inhibitory effects of Butyl lucidenate P on a key inflammatory marker in macrophage models:

CompoundCell LineInflammatory StimulusInhibitory TargetIC₅₀ (µM)
Butyl lucidenate PRAW 264.7LPSNO Production7.4

This table presents the half-maximal inhibitory concentration (IC₅₀) of Butyl lucidenate P on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

Advanced Analytical and Computational Methodologies in Research

Metabolomics Profiling of Ganoderma Extracts Containing Methyl Lucidenate P

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological sample, offering insights into the complex chemistry of organisms like Ganoderma lucidum. This approach is fundamental for identifying known compounds and discovering new ones within extracts.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a powerful analytical technique for the detailed profiling of phytochemicals in complex mixtures like Ganoderma extracts. nih.govnih.gov The high resolution and mass accuracy of TOF-MS allow for the precise determination of elemental compositions, while UPLC provides rapid and efficient separation of compounds. nih.govresearchgate.net

A specific data acquisition mode, MSE, is particularly valuable. In a single analytical run, MSE acquires both low-energy mass spectral data (providing the molecular ion) and high-energy data (providing fragmentation patterns). mdpi.com This dual acquisition allows for the simultaneous collection of information on precursor ions and their fragments, which is essential for structural elucidation and compound identification. researchgate.netmdpi.com

Research utilizing UPLC-Q/TOF-MSE has successfully identified and characterized a vast number of compounds from Ganoderma extracts. nih.govsemanticscholar.org Studies have reported the identification of over 100 compounds in a single analysis, the majority of which are triterpenoids. nih.gov This comprehensive approach enables the detection of this compound alongside numerous other structurally related triterpenoids. nih.govresearchgate.netresearchgate.net The fragmentation pathways of these lanostane-type triterpenoids have been systematically studied, providing a basis for identifying and distinguishing between isomers. researchgate.net

Compound ClassExamples of Compounds Identified in Ganoderma Extracts via UPLC-Q/TOF-MSReference
Triterpenoid (B12794562) AcidsGanoderic Acid A, Ganoderic Acid B, Ganoderic Acid C2, Lucidenic Acid A, Lucidenic Acid P nih.govresearchgate.net
Triterpenoid EstersThis compound, Methyl Ganoderate F researchgate.netscielo.org.mx
Triterpenoid AlcoholsGanoderiol F, Lucidumol B mdpi.com
Other CompoundsFatty Acids, Alkaloids, Flavonoids frontiersin.org

In Silico Modeling and Predictive Analytics

Computational, or in silico, methods are increasingly used to accelerate natural product research. These techniques can predict the biological activities and drug-like properties of compounds, helping to prioritize which molecules should be investigated further in laboratory studies. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target). pensoft.net This simulation helps to forecast the binding affinity and interaction patterns between the ligand and the protein's active site. tjnpr.org For Ganoderma triterpenoids, docking studies have been employed to explore their potential interactions with various enzymes and receptors implicated in different diseases. mdpi.commdpi.com

For example, computational studies have evaluated the docking of various lucidenic acid derivatives, such as Butyl lucidenate P, against targets like α-glucosidase, an enzyme relevant to diabetes research. tjnpr.org Such studies calculate a docking score, which estimates the binding energy, and analyze the specific amino acid residues involved in the interaction. tjnpr.orgnih.gov These predictions provide valuable hypotheses about the compound's mechanism of action that can be tested experimentally. mdpi.com

CompoundProtein TargetDocking Score (kcal/mol)Key FindingReference
Butyl lucidenate Pα-glucosidase-12.8Predicted as a promising inhibitor based on static intermolecular interaction. tjnpr.org
Methyl lucidenate Nα-glucosidase-12.1Predicted as a promising inhibitor. tjnpr.org
Ganoderic Acid AMARK4-9.1Identified as a promising compound against a target involved in Alzheimer's disease. nih.gov
Ganoderenic Acid BMARK4-10.3Showed the highest binding affinity among tested compounds against the MARK4 protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncotarget.comnih.gov By analyzing a dataset of compounds with known activities, 3D-QSAR models can be built to predict the activity of new or untested compounds based solely on their structure. researchgate.netnih.gov

For lanostane-type triterpenoids from Ganoderma lucidum, 3D-QSAR models have been developed to understand the structural requirements for cytotoxic activity against cancer cell lines. oncotarget.comnih.gov These models generate contour maps that visualize which regions of the molecule are associated with positive or negative effects on activity. For instance, the models might indicate that adding a bulky group in one area or an electronegative group in another could enhance the compound's potency. researchgate.net This provides a theoretical framework for the rational design of novel, more active derivatives. oncotarget.comnih.gov

ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. pensoft.netresearchgate.net This in silico screening is a critical step in early-stage research for prioritizing compounds that are more likely to have favorable characteristics for further development. rsc.orgcybermedlife.eu For natural products like Ganoderma triterpenoids, ADMET prediction helps researchers identify candidates with good potential bioavailability and lower toxicity risks. tjnpr.orgresearchgate.net Web-based tools and specialized software can calculate various physicochemical properties and predict parameters related to a compound's drug-likeness, such as adherence to Lipinski's Rule of Five. pensoft.nettjnpr.org This computational pre-screening saves significant time and resources by focusing laboratory efforts on the most promising molecules. nih.gov

Research Models and Experimental Design Considerations

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental in elucidating the specific molecular mechanisms of action of "Methyl lucidenate P". These systems allow for controlled experiments on isolated cell populations, providing insights into the compound's effects on various cellular processes.

Mammalian Cell Lines

A variety of mammalian cell lines have been instrumental in investigating the diverse biological activities of "this compound" and related lucidenic acids. These cell lines, derived from different tissues and cancer types, serve as valuable models to study the compound's potential as an anti-tumor, anti-inflammatory, and metabolic-regulating agent.

Raji Cells: This human Burkitt's lymphoma cell line is a crucial model for studying the anti-viral activity of triterpenoids. "this compound", along with other related compounds isolated from Ganoderma lucidum, demonstrated potent inhibitory effects on the induction of the Epstein-Barr virus (EBV) early antigen (EA) in Raji cells. researchgate.netencyclopedia.pub This suggests a potential role for "this compound" in interfering with viral activation and replication, a key area of investigation for anti-cancer and anti-viral therapies. researchgate.netencyclopedia.pub

RAW 264.7 Cells: As a murine macrophage cell line, RAW 264.7 is widely used to study inflammatory responses. Research has shown that butyl lucidenate P, a derivative of lucidenic acid P, can significantly inhibit inflammatory responses activated by lipopolysaccharide (LPS) in these cells. nih.govmdpi.com This inhibition is associated with the induction of heme oxygenase-1 (HO-1) expression, a key enzyme with anti-inflammatory properties. nih.govmdpi.com The mechanism appears to involve the PI3K/AKT-Nrf2 signaling pathway, leading to a decrease in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.comcellmolbiol.org

3T3-L1 Cells: This mouse preadipocyte cell line is a standard model for studying adipogenesis and lipid metabolism. "this compound" has been shown to inhibit adipocyte differentiation in 3T3-L1 cells. acgpubs.org At a concentration of 40 μg/mL, it exhibited a significant reduction in lipid deposition, suggesting its potential to modulate fat cell formation and function. acgpubs.org This makes the 3T3-L1 cell line a valuable tool for investigating the anti-obesity and metabolic regulatory effects of "this compound".

HepG2 Cells: The HepG2 cell line, derived from a human hepatocellular carcinoma, is a cornerstone for liver cancer research and studies on hepatotoxicity and metabolism. While direct studies on "this compound" in HepG2 cells are limited, related lucidenic acids have demonstrated cytotoxic and anti-invasive effects on this cell line. mdpi.com For instance, lucidenic acids A, B, C, and N have been shown to inhibit HepG2 cell invasion. encyclopedia.pubmdpi.com This suggests that "this compound" may also possess anti-cancer properties against liver cancer, warranting further investigation using the HepG2 model. encyclopedia.pubmdpi.comatcc.org

A549 Cells: This human lung adenocarcinoma cell line is a common model for lung cancer research. While direct mechanistic studies on "this compound" in A549 cells are not extensively documented, related compounds have been evaluated for their cytotoxic potential against this cell line. acgpubs.orgdntb.gov.ua For example, other terpenoids isolated from Ganoderma species have shown weak to moderate cytotoxicity against A549 cells. acgpubs.org This indicates that A549 cells could be a relevant model to explore the potential anti-lung cancer activities of "this compound".

PC-3 Cells: Derived from a bone metastasis of a human prostate adenocarcinoma, the PC-3 cell line is a key model for advanced prostate cancer research. nih.govatcc.org Lucidenic acid A, a related compound, has demonstrated the ability to decrease the viability of PC-3 cells. encyclopedia.pubmdpi.com This highlights the potential of using the PC-3 cell line to investigate the efficacy of "this compound" against prostate cancer.

HL-60 Cells: This human promyelocytic leukemia cell line is widely used in studies of myeloid differentiation and for screening cytotoxic compounds. Several lucidenic acids have shown cytotoxic activity against HL-60 cells. encyclopedia.pubmdpi.com For example, butyl lucidenate Q and lucidumol B have exhibited significant cytotoxicity against this cell line. kstudy.com This makes the HL-60 cell line a suitable in vitro model to assess the anti-leukemic potential of "this compound".

COLO205 and HCT-116 Cells: These human colon cancer cell lines are important models for studying colorectal cancer. Lucidenic acids A, B, and C have shown cytotoxic effects against COLO205 cells. encyclopedia.pubmdpi.com Furthermore, lucidenic acid A has also demonstrated cytotoxicity against HCT-116 cells. encyclopedia.pubmdpi.com These findings suggest that both COLO205 and HCT-116 cell lines are valuable platforms for investigating the potential of "this compound" as a therapeutic agent for colon cancer.

Interactive Data Table: In Vitro Studies of this compound and Related Compounds

Cell LineOrganismCell Type/DiseaseCompound StudiedObserved Effect
Raji HumanBurkitt's LymphomaThis compoundPotent inhibition of EBV-EA induction researchgate.netencyclopedia.pub
RAW 264.7 MouseMacrophageButyl lucidenate PInhibition of LPS-induced inflammatory response nih.govmdpi.com
3T3-L1 MousePreadipocyteThis compoundInhibition of adipocyte differentiation acgpubs.org
HepG2 HumanHepatocellular CarcinomaLucidenic acids A, B, C, NInhibition of cell invasion encyclopedia.pubmdpi.com
A549 HumanLung AdenocarcinomaRelated TerpenoidsWeak to moderate cytotoxicity acgpubs.org
PC-3 HumanProstate AdenocarcinomaLucidenic acid ADecreased cell viability encyclopedia.pubmdpi.com
HL-60 HumanPromyelocytic LeukemiaButyl lucidenate Q, Lucidumol BCytotoxic activity kstudy.com
COLO205 HumanColon AdenocarcinomaLucidenic acids A, B, CCytotoxic effects encyclopedia.pubmdpi.com
HCT-116 HumanColon CarcinomaLucidenic acid ACytotoxic effects encyclopedia.pubmdpi.com

Microbial Models for Antifungal Mechanism Research

While the primary research focus for "this compound" has been on its effects in mammalian systems, the broader class of triterpenoids from Ganoderma species has also been investigated for antimicrobial properties.

Candida albicans: Although direct studies on the effect of "this compound" against Candida albicans are not prominent in the available literature, other terpenoids isolated from Ganoderma species have been tested for their antifungal activity. For instance, some related compounds have shown weak or no activity against C. albicans. acgpubs.org However, given the structural diversity of triterpenoids, C. albicans remains a relevant model to screen and investigate the potential antifungal mechanisms of "this compound" and its derivatives.

In Vivo Animal Models for Systemic Mechanistic Investigations

In vivo animal models are crucial for understanding the systemic effects and therapeutic potential of "this compound" in a whole-organism context. These models allow for the investigation of complex physiological responses that cannot be replicated in vitro.

Murine Models for Inflammatory Responses

Murine models are instrumental in validating the anti-inflammatory effects of compounds observed in vitro.

Mouse Models of Inflammation: Studies have utilized mouse models to confirm the anti-inflammatory properties of lucidenic acids. For example, in a mouse model of ear skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of lucidenic acid P was shown to inhibit inflammation. encyclopedia.pubmdpi.com Furthermore, lucidone (B1675363) D, a related compound, has demonstrated significant analgesic and sedative effects in writhing and sedation tests in ICR male mice, which are often used to assess anti-inflammatory and pain-relieving properties. researchgate.netcellmolbiol.org These findings in murine models provide strong evidence for the systemic anti-inflammatory potential of "this compound" and related compounds.

Rodent Models for Metabolic Pathway Studies

Rodent models are essential for investigating the effects of "this compound" on metabolic pathways, particularly in the context of metabolic disorders.

Rodent Models of Metabolic Disease: While direct in vivo studies using rodent models to investigate the specific effects of "this compound" on metabolic pathways are not extensively detailed in the searched literature, the in vitro findings in 3T3-L1 cells strongly suggest the value of such models. acgpubs.org Rodent models of obesity and diabetes, for instance, would be highly relevant for examining the potential of "this compound" to modulate adipogenesis, lipid metabolism, and glucose homeostasis in a systemic setting. The inhibitory effect on adipocyte differentiation observed in vitro provides a solid rationale for future in vivo studies in these models. acgpubs.org Additionally, studies on Ganoderma lucidum extracts, which contain these triterpenoids, have shown ameliorating effects in hepatitis mice models, indicating a potential role in liver-related metabolic pathways. sciengine.com

Interactive Data Table: In Vivo Studies of this compound and Related Compounds

ModelOrganismConditionCompound StudiedObserved Effect
TPA-induced ear inflammation MouseSkin InflammationLucidenic acid PInhibition of skin inflammation encyclopedia.pubmdpi.com
Writhing and sedation tests Mouse (ICR male)Pain and SedationLucidone DAnalgesic and sedative effects researchgate.netcellmolbiol.org

Comparative and Derivative Studies

Structure-Activity Relationship Elucidation Across Ganoderma Triterpenoid (B12794562) Family

The biological activities of the vast family of Ganoderma triterpenoids are intrinsically linked to their complex chemical structures. nih.gov Structure-activity relationship (SAR) studies aim to decipher these connections, identifying the specific molecular features responsible for a given effect. Triterpenoids isolated from Ganoderma species are primarily of the lanostane (B1242432) type, a tetracyclic skeleton that undergoes extensive modification. mdpi.comencyclopedia.pub Key structural variations that dictate bioactivity include the oxidation patterns at positions C-3, C-7, C-11, and C-15, and the nature of the side chain at C-17. mdpi.comoncotarget.com

For many Ganoderma triterpenoids, the presence and configuration of a carboxyl group in the side chain are essential for specific biological activities. nih.govencyclopedia.pub For instance, in studies of 5α-reductase inhibition, Ganoderic acid DM was found to be a potent inhibitor, while its methyl derivative was significantly less active. nih.govencyclopedia.pub This suggests that the free carboxyl group is crucial for the compound's interaction with the enzyme's active site. nih.govencyclopedia.pub Similarly, for aldose reductase inhibition, the carboxyl group in the side chain of ganoderic acids was found to be essential for recognizing the enzyme. nih.govencyclopedia.pub This principle highlights the importance of comparing acidic triterpenoids, such as Lucidenic acid P, with their esterified forms, like Methyl lucidenate P, to understand their functional roles. The conversion of the carboxylic acid to a methyl ester can dramatically alter the compound's polarity, size, and hydrogen-bonding capability, thereby influencing its biological interactions.

Chemical Modification and Derivatization for Enhanced Research Utility

Chemical modification is a fundamental tool in natural product research, employed to create derivatives with improved properties for scientific investigation. capes.gov.brfrontiersin.org These modifications can enhance solubility, improve stability, or serve as probes to explore biological targets and mechanisms of action. In the context of Ganoderma triterpenoids, derivatization has been used to create compounds with superior potency and better therapeutic indices. capes.gov.brfrontiersin.org For example, researchers have generated sulfonamide derivatives of ergosterol (B1671047) peroxide, another Ganoderma compound, to create a more potent agent for in vitro studies. capes.gov.brfrontiersin.org

The synthesis of derivatives is a cornerstone of SAR studies. nih.govencyclopedia.pub this compound, a naturally occurring methyl ester of Lucidenic acid P, represents a class of derivatives that are crucial for these investigations. researchgate.netnih.gov The process of methylation, or the conversion of a carboxylic acid to a methyl ester, is a common and straightforward chemical reaction often used in the study of natural products. nih.govencyclopedia.pub

By comparing the biological activity of a triterpenoid acid with its corresponding methyl ester, researchers can infer the importance of the acidic proton and the carboxyl group's ability to form ionic bonds. nih.govencyclopedia.pub If the methyl ester derivative (e.g., this compound) shows significantly reduced activity compared to its parent acid (e.g., Lucidenic acid P), it provides strong evidence that the carboxyl group is a key pharmacophore. nih.govencyclopedia.pubnih.gov This comparative approach has been widely applied across the Ganoderma triterpenoid family to probe their mechanisms of action in various biological assays, including tests for antitumor and enzyme-inhibitory effects. nih.govnih.gov

Strain-Specific Variations in Triterpenoid Composition

The chemical profile of Ganoderma, particularly its triterpenoid content, is not uniform and exhibits significant variation. nih.govscielo.org.mx These differences are observed between different species of Ganoderma (e.g., G. lucidum, G. oerstedii, G. sinense), among different strains of the same species, and even based on geographical origin and cultivation conditions. nih.govscielo.org.mxfrontiersin.orgrsc.org The production of more than 150 types of triterpenoids varies depending on the specific species. scielo.org.mx

Research comparing different strains has shown clear distinctions in their metabolite profiles. For example, a study comparing a newly developed G. lucidum strain (GL_V2) with a widely cultivated one (GL_V1) found that GL_V2 had a 1.4-fold higher total triterpenoid content. nih.govfrontiersin.org While the new strain showed increased levels of certain ganoderic acids, the original strain had higher concentrations of six lucidenic acids. nih.govfrontiersin.org This demonstrates that the selection of a specific fungal strain is a critical factor determining the yield of particular triterpenoids like lucidenic acids and their derivatives. nih.gov Furthermore, the content and type of triterpenoids can change dramatically during the different growth stages of the mushroom, from primordium to mature fruiting body. mdpi.comasm.org These findings underscore that the source of this compound is a crucial variable, with its presence and concentration being highly dependent on the specific Ganoderma strain and its developmental stage.

Interactive Table: Strain-Specific Variations in Ganoderma Triterpenoid Content

Strain/SpeciesGeographic Origin/TypeKey Finding on Triterpenoid VariationReference(s)
Ganoderma lucidum (GL_V1 vs. GL_V2)Fujian, ChinaGL_V1 showed higher concentrations of six lucidenic acids, while GL_V2 had higher overall triterpenoid content and higher levels of ganoderic acids. nih.govfrontiersin.org
Ganoderma oerstedii vs. G. lucidumSonoran Desert, MexicoG. oerstedii was the best strain for overall triterpenoid production in liquid culture compared to the G. lucidum control strain. scielo.org.mx
Ganoderma lucidumVarious (Dabie Mountain, Longquan, etc.)Triterpenoid content varied significantly by origin, with the highest content (5.38%) from Dabie Mountain and the lowest (2.07%) from Longquan. frontiersin.org
Ganoderma lucidumN/A (Growth Stage Study)Triterpenoid levels are highest before the fruiting body matures, particularly during stipe elongation or early pileus formation. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Mechanisms of Action

While Methyl lucidenate P has been identified as a potent inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation, a key screening test for anti-tumor promoters, the precise molecular pathways underlying this and other potential effects remain largely uncharacterized. researchgate.netnih.gov Studies on closely related lucidenic acids offer clues to potential mechanisms that warrant investigation for this compound.

Future research should focus on:

Target Identification: Moving beyond phenotypic screens to identify the direct protein targets of this compound. This could involve techniques like affinity chromatography-mass spectrometry to pull down binding partners.

Pathway Analysis: Investigating the compound's impact on key cellular signaling cascades. Research on other lucidenic acids has implicated pathways such as the MAPK/ERK and NF-κB signaling systems in their anti-invasive effects. encyclopedia.pubmdpi.com Specifically, lucidenic acid B has been shown to suppress MAPK/ERK1/2 phosphorylation and inhibit NF-κB activity, effects potentially linked to the downregulation of matrix metallopeptidase 9 (MMP-9). encyclopedia.pubmdpi.com It is crucial to determine if this compound shares these or other mechanisms.

Cellular Processes: The mechanisms of cytotoxic action for many lucidenic acids are not well-studied. mdpi.com For instance, lucidenic acid B is known to induce apoptosis through the activation of caspase-9 and caspase-3. encyclopedia.pubmdpi.com Future studies should explore whether this compound induces apoptosis, cell cycle arrest, or other cytotoxic effects and delineate the molecular machinery involved. mdpi.com

Development of Novel Research Probes and Tool Compounds

The specific and potent bioactivity of this compound makes it an excellent candidate for development as a chemical probe to explore biological pathways. nih.govd-nb.info Its demonstrated ability to potently inhibit EBV-EA induction suggests it could be a valuable tool for studying the mechanisms of viral reactivation and tumor promotion. nih.gov

Future efforts in this area should include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand which functional groups are essential for its activity. This knowledge is critical for designing more potent and selective derivatives. For example, studies on other triterpenoids have shown that the presence of a carboxyl group on the side chain can be essential for certain inhibitory activities. encyclopedia.pub

Synthesis of Tagged Probes: Creating derivatives of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These "tool compounds" would be invaluable for visualizing the compound's subcellular localization, identifying binding partners, and dissecting its mechanism of action in living cells.

Optimization of Biosynthetic Pathways for Targeted Production

This compound is a natural product isolated from Ganoderma lucidum, and like many such compounds, its natural abundance can be low, limiting research and development. researchgate.net Therefore, optimizing its production through biotechnological approaches is a critical future direction. Triterpenoids in fungi are synthesized via the mevalonic acid (MVA) pathway, involving key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (OSC). encyclopedia.pub

Strategies for enhancing production include:

Metabolic Engineering: Overexpressing the genes for rate-limiting enzymes in the MVA pathway within Ganoderma lucidum or a heterologous host like yeast. This has been a successful strategy for increasing the yield of related triterpenoids. encyclopedia.pub

Elicitation: Using signaling molecules, known as elicitors, to stimulate the natural production of secondary metabolites. For example, treating G. lucidum cultures with methyl jasmonate (MeJA) has been shown to significantly increase the biosynthesis of ganoderic acids, a related class of triterpenoids. nih.gov This suggests that a similar strategy could be effective for boosting the production of this compound.

Fermentation Optimization: Fine-tuning the culture conditions (e.g., medium composition, pH, temperature) for mycelial cultures of G. lucidum to maximize the yield of the target compound.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological role and production of this compound, it is essential to move beyond single-target analyses and adopt a systems-biology approach. Integrating multiple "omics" datasets provides a holistic view of the cellular response to the compound or the dynamics of its biosynthesis. nih.govfrontiersin.org

Future research should leverage:

Proteomics and Metabolomics: An integrated proteomic and metabolomic analysis can reveal how elicitors like methyl jasmonate reconfigure cellular metabolism to favor triterpenoid (B12794562) production. nih.gov Proteomics can identify changes in the abundance of biosynthetic enzymes, while metabolomics directly measures the levels of this compound and its precursors. nih.govfrontiersin.org This approach can pinpoint bottlenecks in the biosynthetic pathway and identify novel regulatory proteins.

Transcriptomics: Analyzing the complete set of RNA transcripts can show how this compound affects global gene expression in target cells, providing unbiased insights into its mechanisms of action.

Integrated Models: Combining transcriptomic, proteomic, and metabolomic data can be used to construct predictive models of the biosynthetic network and the compound's pharmacological effects. frontiersin.org This systems-level understanding is crucial for both optimizing production and identifying novel therapeutic applications.

Q & A

Q. How can Methyl Lucidenate P be reliably identified and quantified in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography with diode-array detection (HPLC-DAD) optimized for triterpenoid analysis. Key parameters include retention time consistency (e.g., 93.330 ± 0.083 minutes for Methyl Lucidenate E2 in related compounds), regression equations (e.g., y=6087.3x5267.7y = 6087.3x - 5267.7), and validation via linearity (r20.9999r^2 \geq 0.9999), LOD (0.91 µg/mL), and LOQ (2.74 µg/mL) . Ensure method validation aligns with guidelines for compound characterization, including purity checks using spectroscopic techniques (e.g., NMR, MS) .

Q. What pharmacological activities have been reported for this compound in peer-reviewed studies?

  • Methodological Answer : Focus on in vitro and in vivo assays for anti-inflammatory and antiviral activities. For example, evaluate inhibition of Epstein-Barr virus activation using luciferase reporter assays or measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage models. Reference standardized protocols from studies on structurally similar lucidenic acids (e.g., Lucidenic Acid P’s antiviral mechanisms) .

Q. What experimental models are appropriate for studying this compound’s bioactivity?

  • Methodological Answer : Use cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and animal models (e.g., murine colitis for in vivo validation). Include dose-response studies (7.5–180 µg/mL, as validated in HPLC linearity ranges) and compare results to positive controls like dexamethasone or acyclovir .

Q. What quality control parameters are critical for ensuring this compound’s reproducibility in pharmacological studies?

  • Methodological Answer : Establish purity thresholds (≥95% via HPLC), batch-to-batch consistency (retention time variation <0.5%), and stability under storage conditions (e.g., -80°C with desiccant). Document solvent solubility (e.g., DMSO for in vitro assays) and validate bioactivity across multiple assay replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Conduct a systematic review with meta-analysis to assess heterogeneity across studies. Use subgroup analysis to isolate variables like extraction methods (e.g., ethanol vs. methanol solubility), assay sensitivity, or species-specific responses. Apply the PICOT framework to define Population (cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC50 values), and Time (exposure duration) .

Q. What strategies optimize the isolation of this compound from Ganoderma lucidum with minimal co-elution of structural analogs?

  • Methodological Answer : Combine preparative HPLC with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and monitor at 254 nm. Use mass-directed fractionation to distinguish this compound (m/zm/z 517.3 [M+H]+) from analogs like Methyl Lucidenate A (m/zm/z 531.3). Validate separation using spiked samples and orthogonal methods (e.g., TLC) .

Q. How should mechanistic studies be designed to elucidate this compound’s molecular targets?

  • Methodological Answer : Employ proteomics (e.g., affinity purification mass spectrometry) and transcriptomics (RNA-seq) to identify binding partners or pathway modulation. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing in relevant models (e.g., NF-κB pathway inhibition). Cross-reference results with structural analogs (e.g., Lucidenic Acid N’s neuroprotective targets) .

Q. What computational approaches validate this compound’s interaction with viral enzymes or inflammatory mediators?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystal structures of viral targets (e.g., EBV DNA polymerase) or cyclooxygenase-2 (COX-2). Validate predictions with molecular dynamics simulations (100 ns trajectories) and compare binding energies to known inhibitors (e.g., acyclovir for antiviral activity) .

Q. How can stability issues with this compound in aqueous solutions be addressed for in vivo delivery?

  • Methodological Answer : Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility and bioavailability. Characterize encapsulation efficiency (>80%) via UV-Vis spectroscopy and monitor stability under physiological pH (7.4) using accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What literature gaps exist in the current understanding of this compound’s structure-activity relationships?

  • Methodological Answer : Systematically map functional groups (e.g., esterification at C-26) against bioactivity data using QSAR models. Prioritize synthesis of derivatives (e.g., hydroxylation at C-3) and test in parallel assays. Address gaps in clinical translatability by comparing preclinical data to human pharmacokinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.